Aclonifen
Overview
Description
Aclonifen is a diphenyl ether herbicide that has been used in agriculture since the 1980s . It is a primary amino compound that is aniline in which the phenyl group has been substituted at positions 2, 3, and 6 by chlorine, phenoxy, and nitro groups, respectively . It is used as a herbicide against a broad range of weeds in a wide range of crops .
Molecular Structure Analysis
The molecular formula of Aclonifen is C12H9ClN2O3 . It has a molar mass of 264.67 g/mol .
Chemical Reactions Analysis
Aclonifen is a unique diphenyl ether herbicide. Despite its structural similarities to known inhibitors of the protoporphyrinogen oxidase (e.g. acifluorfen, bifenox or oxadiazon), which result in leaf necrosis, aclonifen causes a different phenotype that is described as bleaching .
Physical And Chemical Properties Analysis
Aclonifen has a density of 1.46 g/cm^3 and a melting point of 81.2 °C . Its solubility in water is 1.4 mg/L at 20 °C .
Scientific Research Applications
Toxicity and Impact on Early Embryonic Development
Aclonifen, a diphenyl-ether herbicide, has been researched for its effects on early embryonic development. A study found that aclonifen can induce implantation failure in early pregnancy by disrupting maternal-fetal interaction. This is due to its impact on cell viability and induction of apoptosis in porcine trophectoderm and uterine luminal epithelial cells, suggesting potential interference in embryonic implantation (Park et al., 2022).
Mode of Action as a Herbicide
Research has identified solanesyl diphosphate synthase as the molecular target of aclonifen. This finding represents a novel mode of action for herbicides. Aclonifen was previously categorized as an inhibitor of pigment biosynthesis with an unknown target. This study utilized Arabidopsis thaliana and Chlamydomonas reinhardtii models to demonstrate how aclonifen impacts this specific enzyme (Kahlau et al., 2020).
Remediation in Soil
A laboratory-scale research investigated aclonifen remediation in soil, particularly in sunflower farming. The study found that a mixed culture of microorganisms could significantly reduce aclonifen levels, suggesting an efficient bioremediation approach (Erguven et al., 2016).
Impact on Plant Physiology and Biochemistry
Aclonifen's physiological and biochemical modes of action include inhibition of carotenoid synthesis and protoporphyrinogen oxidase in the chlorophyll synthesis pathway. This dual action was observed in different plant species, affecting both carotenoid and chlorophyll pathways, leading to photodependent cell destruction (Kılınç et al., 2009).
Developmental Abnormalities in Non-Target Organisms
A study on zebrafish embryos revealed that aclonifen can cause developmental abnormalities through mitochondrial dysfunction and oxidative stress. This includes impaired organogenesis and decreased body length, highlighting the potential risks of aclonifen in non-target aquatic organisms (Lee et al., 2021).
Tolerance in Sunflower Cultivation
Research has shown that sunflower crops exhibit a high tolerance to aclonifen. This tolerance is attributed to factors like low root uptake, root conjugation with glutathione, and limited xylem transfer from roots to shoots, explaining the minimal presence of aclonifen in sunflower leaves, flowers, and seeds (Kılınç et al., 2011).
Analytical Method for Determination in Agricultural Products
A study developed an official method for determining aclonifen in agricultural products, especially in onion and garlic. The method involved extraction, partitioning, and purification, followed by detection using gas chromatography. This method is essential for monitoring aclonifen residue levels and ensuring compliance with maximum residue limits (Ko et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6-nitro-3-phenoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBMQDADIHOWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058175 | |
Record name | Aclonifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aclonifen | |
CAS RN |
74070-46-5 | |
Record name | Aclonifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74070-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aclonifen [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074070465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aclonifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-nitro-3-phenoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACLONIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1762RDA835 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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